5-[(2,5-Dimethylphenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis and antimicrobial activities of triazole derivatives, which are structurally related to the specified compound. For instance, a study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding that some compounds exhibited good or moderate activities against tested microorganisms (Bektaş et al., 2007).
π-Hole Tetrel Bonding Interactions
Another study focused on the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. This research provided insights into the synthesis, spectroscopic, and X-ray characterization of four triazole derivatives, analyzing the influence of substituents on nucleophilic/electrophilic properties and interaction energies of the C⋯O tetrel bond (Ahmed et al., 2020).
Synthesis of Partially Hydrogenated Compounds
The synthesis of partially hydrogenated pyrazolo[3,4-b]quinolinones by condensation with aromatic aldehydes and dimedone was reported, demonstrating the potential for creating complex heterocyclic structures with pharmaceutical relevance (Lipson et al., 2006).
Tautomerism Studies
Kubota and Uda (1975) examined the tautomerism of 3, 5-disubstituted 1, 2, 4-triazoles, contributing to a deeper understanding of structural behavior and properties that could be relevant for compounds with similar chemical frameworks (Kubota & Uda, 1975).
Mechanism of Action
The mechanism of action for this compound is not available in the sources I found.
Future Directions
properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-14-6-7-15(2)17(12-14)13-29-19-21(27(3)24(32)28(4)22(19)31)30-20(25-26-23(29)30)16-8-10-18(33-5)11-9-16/h6-12H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNABUNIFWKVULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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